- Oligo(naphthylene-ethynylene) molecular rodsEuropean Journal of Organic Chemistry, 2013, 2013(14), 2813-2822,
Cas no 92616-49-4 (4-Bromonaphthalene-1-carbonitrile)

92616-49-4 structure
상품 이름:4-Bromonaphthalene-1-carbonitrile
4-Bromonaphthalene-1-carbonitrile 화학적 및 물리적 성질
이름 및 식별자
-
- 4-Bromo-1-naphthonitrile
- 1-Naphthalenecarbonitrile, 4-bromo-
- 4-BroMonaphthalene-1-carbonitrile
- AK106553
- 1-bromo-4-cyanonaphthalene
- 4-Bromo-1-cyanonaphthalene
- ITKIWUNXKKMMSE-UHFFFAOYSA-N
- BCP17063
- VT1258
- FCH1351600
- SY023954
- AX8243399
- V9190
- 4-Bromo-1-naphthalenecarbonitrile (ACI)
- SCHEMBL1343517
- AKOS016008642
- CS-W020623
- DTXSID30562722
- DB-083896
- MFCD17012445
- 92616-49-4
- 4-Bromonaphthalene-1-carbonitrile
-
- MDL: MFCD17012445
- 인치: 1S/C11H6BrN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H
- InChIKey: ITKIWUNXKKMMSE-UHFFFAOYSA-N
- 미소: N#CC1C2C(=CC=CC=2)C(Br)=CC=1
계산된 속성
- 정밀분자량: 230.96836g/mol
- 동위원소 질량: 230.96836g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 1
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 0
- 복잡도: 230
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.6
- 토폴로지 분자 극성 표면적: 23.8
4-Bromonaphthalene-1-carbonitrile 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 저장 조건:Sealed in dry,Room Temperature
4-Bromonaphthalene-1-carbonitrile 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Ambeed | A663481-250mg |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 250mg |
$6.0 | 2024-04-16 | |
TRC | B686008-1g |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 1g |
$ 98.00 | 2023-04-18 | ||
Chemenu | CM140358-100g |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 100g |
$449 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EJ496-100mg |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 98% | 100mg |
30CNY | 2021-05-08 | |
Ambeed | A663481-5g |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 5g |
$19.0 | 2024-04-16 | |
Ambeed | A663481-10g |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 10g |
$37.0 | 2024-04-16 | |
Alichem | A219003681-250mg |
4-Bromo-1-cyanonaphthalene |
92616-49-4 | 98% | 250mg |
$700.40 | 2023-08-31 | |
TRC | B686008-100mg |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 100mg |
$ 64.00 | 2023-04-18 | ||
Chemenu | CM140358-25g |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 25g |
$184 | 2021-08-05 | |
abcr | AB440559-100 g |
4-Bromo-1-naphthonitrile, 98%; . |
92616-49-4 | 98% | 100g |
€542.30 | 2023-04-22 |
4-Bromonaphthalene-1-carbonitrile 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Boron trifluoride etherate , tert-Butyl nitrite Solvents: 1,2-Dimethoxyethane ; 15 min, -15 °C; 1 h, -15 °C; 20 min, -15 °C → 5 °C
1.2 Solvents: Pentane ; rt
1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile , Water ; rt; 2 h, reflux; reflux → rt
1.2 Solvents: Pentane ; rt
1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile , Water ; rt; 2 h, reflux; reflux → rt
참조
합성회로 2
반응 조건
1.1 Solvents: Dimethylformamide ; 17 h, reflux
참조
- Enhancement of fluorescence quenching and exciplex formation in DNA major groove by double incorporation of modified fluorescent deoxyuridinesBioorganic & Medicinal Chemistry Letters, 2012, 22(12), 4103-4105,
합성회로 3
반응 조건
1.1 Solvents: Dimethylformamide
1.2 Solvents: Benzene , Water
1.2 Solvents: Benzene , Water
참조
- Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthaleneCollection of Czechoslovak Chemical Communications, 2000, 65(11), 1791-1804,
합성회로 4
반응 조건
참조
- Preparation of naphthylisothiazoline derivatives for use as pesticides, World Intellectual Property Organization, , ,
합성회로 5
반응 조건
1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Acetonitrile ; rt; 3 h, 79 °C
1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ; overnight, 79 °C
1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ; overnight, 79 °C
참조
- Preparation of 4-bromo-1-naphthonitrile with 1-methylnaphthalene as starting material, China, , ,
합성회로 6
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 45 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 1 d, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 45 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 1 d, rt
1.4 Reagents: Water ; rt
참조
- Preparation of heterocyclyl-piperidinyl/piperazinyl-isochromans as CNS agents, World Intellectual Property Organization, , ,
합성회로 7
반응 조건
참조
- SRN1 syntheses of bis(phenylthio)- and dicyanonaphthalenes via diazo sulfidesTetrahedron, 1990, 46(6), 2205-12,
합성회로 8
반응 조건
1.1 Reagents: Dimethylformamide , Thionyl chloride Solvents: Toluene ; 60 °C
1.2 Reagents: Sulfolane , Hydrazine sulfate ; 120 °C
1.2 Reagents: Sulfolane , Hydrazine sulfate ; 120 °C
참조
- Significant rate enhancement via potassium pivalate in a Miyaura borylation approach to verinuradTetrahedron Letters, 2020, 61(10),,
합성회로 9
반응 조건
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
참조
- Study on synthesis process of RDEA3170Xiandai Yaowu Yu Linchuang, 2015, 30(10), 1179-1184,
합성회로 10
반응 조건
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 1 h, 60 °C
1.2 Reagents: Sulfolane , Sulfamide Solvents: Toluene ; 60 °C → 120 °C
1.3 Solvents: Toluene ; 90 min, 120 °C
1.2 Reagents: Sulfolane , Sulfamide Solvents: Toluene ; 60 °C → 120 °C
1.3 Solvents: Toluene ; 90 min, 120 °C
참조
- Process Development, Manufacture, and Understanding of the Atropisomerism and Polymorphism of VerinuradOrganic Process Research & Development, 2022, 26(3), 936-948,
합성회로 11
반응 조건
1.1 Solvents: Dimethylformamide ; 16 h, 125 °C
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, rt
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, rt
참조
- Preparation of condensed ring derivatives for treating hyperuricemia and related diseases, World Intellectual Property Organization, , ,
합성회로 12
반응 조건
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
참조
- Method for preparing urate-anion exchanger 1 inhibitor, China, , ,
합성회로 13
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 30 min, < 5 °C
1.3 Reagents: Sodium bicarbonate ; neutralized
1.4 Reagents: Cuprous cyanide Solvents: Water ; rt; rt → 70 °C; 30 min, 70 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 30 min, < 5 °C
1.3 Reagents: Sodium bicarbonate ; neutralized
1.4 Reagents: Cuprous cyanide Solvents: Water ; rt; rt → 70 °C; 30 min, 70 °C
참조
- Preparation of indole sulfonamides as modulators of progesterone receptors, World Intellectual Property Organization, , ,
합성회로 14
반응 조건
1.1 Reagents: Hydrogen peroxide , Hydrogen bromide Solvents: Carbon tetrachloride , Water ; rt; 2 h, 20 °C
1.2 Reagents: Iodine , Ammonia Solvents: Acetonitrile , Water ; rt; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Iodine , Ammonia Solvents: Acetonitrile , Water ; rt; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
참조
- One-pot transformation of methylarenes into aromatic nitriles with inorganic metal-free reagentsEuropean Journal of Organic Chemistry, 2014, 2014(19), 4115-4122,
합성회로 15
반응 조건
1.1 Reagents: Ammonium hydroxide , Iodine Solvents: 1,4-Dioxane ; 3.5 h, 30 °C
참조
- Process for preparation of halogenated arylcarbonitrile, China, , ,
합성회로 16
반응 조건
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
참조
- Discovery of Flexible Naphthyltriazolylmethane-based Thioacetic Acids as Highly Active Uric Acid Transporter 1 (URAT1) Inhibitors for the Treatment of Hyperuricemia of GoutMedicinal Chemistry (Sharjah, 2017, 13(3), 260-281,
합성회로 17
반응 조건
1.1 Solvents: Dimethylformamide ; rt → 130 °C; 12 h, 130 °C
1.2 Solvents: Dichloromethane ; 3 h, 130 °C
1.2 Solvents: Dichloromethane ; 3 h, 130 °C
참조
- Design, synthesis and bioactivity of highly sterically congested flexible uric acid transporter 1 (URAT1) inhibitorsYouji Huaxue, 2017, 37(9), 2303-2314,
합성회로 18
반응 조건
1.1 Solvents: Dimethylformamide ; overnight, rt → 125 °C
참조
- Thioacetate compounds as URAT-1 agonists and their preparation, compositions and methods of use, World Intellectual Property Organization, , ,
4-Bromonaphthalene-1-carbonitrile Raw materials
- 1-Bromo-4-methylnaphthalene
- 1,4-Dibromonaphthalene
- Cuprate(1-), bis(cyano-kC)-, sodium (1:1)
- 4-bromonaphthalene-1-carboxylic acid
- Borate(1-),tetrafluoro-
- 1-Bromo-4-(bromomethyl)naphthalene
- 1-Amino-4-bromonaphthalene
- 4-Bromo-1-napthaldehyde
- 4-aminonaphthalene-1-carbonitrile
4-Bromonaphthalene-1-carbonitrile Preparation Products
4-Bromonaphthalene-1-carbonitrile 관련 문헌
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
2. Back matter
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
92616-49-4 (4-Bromonaphthalene-1-carbonitrile) 관련 제품
- 2229116-90-7(methyl 4-(dimethylamino)-3-hydrazinylbenzoate)
- 19816-88-7(1,3-Diphenylacetone P-Toluenesulfonylhydrazone)
- 1806743-96-3(Methyl 6-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate)
- 2171597-50-3(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidoacetamido}acetic acid)
- 2128735-23-7(Fmoc-NH-ethyl-SS-propionic NHS ester)
- 1805454-63-0(Ethyl 3-cyano-4-ethyl-5-methylbenzoate)
- 905087-21-0((S)-2-Amino-N,N-dimethylbutanamide)
- 2418659-37-5(tert-butyl 4-({3-iodo-5-2-(trimethylsilyl)ethynylphenyl}methyl)piperazine-1-carboxylate)
- 896290-61-2(methyl 3-(3-methanesulfonylbenzamido)-5-phenylthiophene-2-carboxylate)
- 848985-89-7(3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(1,1,2,2-tetrafluoroethyl)-)
추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92616-49-4)4-Bromonaphthalene-1-carbonitrile

순결:98%
재다:Company Customization
가격 ($):문의
Amadis Chemical Company Limited
(CAS:92616-49-4)4-Bromonaphthalene-1-carbonitrile

순결:99%
재다:100g
가격 ($):275.0